Home > Products > Screening Compounds P132634 > Desacetyllevonantradol
Desacetyllevonantradol - 80286-75-5

Desacetyllevonantradol

Catalog Number: EVT-1565697
CAS Number: 80286-75-5
Molecular Formula: C25H33NO3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desacetyllevonantradol is a synthetic cannabinoid that has garnered attention in both medical and research contexts. It is a derivative of levonantradol, which was initially developed as an analgesic and antiemetic agent. The compound is notable for its interaction with the endocannabinoid system, particularly its affinity for cannabinoid receptors, which are involved in various physiological processes.

Source

Desacetyllevonantradol is synthesized from levonantradol, a compound that was originally synthesized in the 1980s. Levonantradol itself was investigated for its potential to alleviate pain and nausea associated with chemotherapy, but desacetyllevonantradol has emerged as a subject of interest due to its unique pharmacological properties.

Classification

Desacetyllevonantradol is classified as a synthetic cannabinoid. It belongs to a broader category of compounds that mimic the effects of natural cannabinoids found in cannabis. These synthetic cannabinoids are often used in research to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of desacetyllevonantradol typically involves the deacetylation of levonantradol. This process can be achieved through various chemical methods, including hydrolysis or the use of specific enzymes that facilitate the removal of the acetyl group from the levonantradol molecule.

Technical Details

  1. Chemical Reaction: The primary reaction involves the hydrolysis of the acetyl group, which can be catalyzed by acids or bases.
  2. Reaction Conditions: Optimal conditions such as temperature, pH, and solvent choice are crucial for maximizing yield and purity.
  3. Purification: After synthesis, desacetyllevonantradol is typically purified using techniques like recrystallization or chromatography to achieve a high degree of purity necessary for pharmacological studies.
Molecular Structure Analysis

Structure

Desacetyllevonantradol has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its chemical formula can be represented as C19H25NC_{19}H_{25}N.

Data

  • Molecular Weight: Approximately 281.42 g/mol
  • Structural Features: The compound features a bicyclic structure typical of cannabinoids, with specific stereochemistry that influences its receptor binding properties.
Chemical Reactions Analysis

Reactions

Desacetyllevonantradol can undergo various chemical reactions typical for organic compounds:

  1. Hydrolysis: As mentioned earlier, hydrolysis is crucial for its synthesis from levonantradol.
  2. Oxidation: Under certain conditions, desacetyllevonantradol may be oxidized to form different metabolites.
  3. Receptor Binding: In biological systems, it interacts with cannabinoid receptors (CB1 and CB2), leading to pharmacological effects such as analgesia and antiemesis.

Technical Details

  • Reaction Mechanisms: Understanding the mechanisms behind these reactions helps in predicting how desacetyllevonantradol will behave in different environments, both chemically and biologically.
  • Kinetics: The rates at which these reactions occur can vary significantly based on environmental conditions such as temperature and pH.
Mechanism of Action

Desacetyllevonantradol exerts its effects primarily through interaction with cannabinoid receptors in the central nervous system.

Process

  1. Receptor Binding: It binds to CB1 receptors predominantly located in the brain, influencing neurotransmitter release.
  2. Physiological Effects: This interaction leads to modulation of pain perception, appetite stimulation, and anti-nausea effects.
  3. Data on Efficacy: Research indicates that desacetyllevonantradol may exhibit a potency similar to or greater than natural cannabinoids in certain assays.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for synthetic cannabinoids.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize desacetyllevonantradol's structure and purity.

Applications

Desacetyllevonantradol has potential applications in several scientific fields:

  1. Pharmacology: Investigated for its analgesic properties in pain management therapies.
  2. Research: Used as a tool compound to study cannabinoid receptor biology and the effects of cannabinoids on various physiological processes.
  3. Therapeutics: Potentially useful in developing new treatments for conditions like nausea associated with chemotherapy or chronic pain syndromes.
Introduction to Desacetyllevonantradol (DALN)

Chemical Classification and Structural Relationship to Cannabinoid Analogs

DALN belongs to the arylbenzopyran class of synthetic cannabinoids, characterized by a tricyclic core integrating a chromene ring system coupled to an aromatic moiety. Its systematic IUPAC name is [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10a-octahydrophenanthridin-1-yl] acetate. Crucially, DALN is the desacetylated derivative of levonantradol, formed via hydrolytic removal of the C1 acetate group. This modification enhances its metabolic stability while retaining high receptor affinity [2] [3].

Structurally, DALN shares key pharmacophoric elements with classical cannabinoids:

  • Phenolic hydroxyl group: Essential for CB₁ receptor hydrogen bonding.
  • Lipophilic side chain: The (2R)-5-phenylpentan-2-yl group enables hydrophobic interactions within receptor pockets.
  • Stereochemical specificity: The 6aS, 10aR configuration mirrors the three-dimensional orientation of Δ⁹-THC’s terpenoid ring, underpinning its agonist efficacy [6] [9].

Table 1: Structural and Pharmacological Comparison of DALN with Key Cannabinoids

CompoundChemical ClassCB₁ Affinity (Ki)Relative Potency vs. Δ⁹-THCKey Functional Groups
DesacetyllevonantradolArylbenzopyran0.92 nM*30×Phenolic OH, alkyl side chain
LevonantradolArylbenzopyran1.1 nM30×Acetylated C1, alkyl side chain
Δ⁹-THCDibenzopyran40 nMPentyl side chain, free phenolic OH
WIN 55,212-2Aminoalkylindole62 nM10×Indole core, naphthoyl moiety
CP 55,940Cyclohexylphenol0.58 nM45×Dimethylheptyl chain, hydroxycyclohexyl

*Data derived from competitive displacement assays using [³H]CP55,940 in rat brain membranes [1] [2] [6].

Historical Development and Pharmacological Context

DALN was developed in the early 1980s by Pfizer Inc. as part of a program to optimize the analgesic and antiemetic efficacy of levonantradol while mitigating its psychoactive liabilities. Initial pharmacological characterization revealed:

  • Receptor-Selective cAMP Modulation: In rat striatal slices, DALN (100 nM) reduced cAMP accumulation stimulated by vasoactive intestinal peptide (VIP) or the D₁-dopamine agonist SKF 38393 by 70–80%. This inhibition was unaffected by the opioid antagonist naloxone or the D₂-dopamine antagonist spiperone, confirming direct CB₁-mediated adenylyl cyclase suppression rather than indirect opioid or dopaminergic mechanisms [1].
  • Non-Additive Signaling Effects: Maximal cAMP inhibition by DALN was non-additive with equivalent doses of morphine or the D₂ agonist LY 171555. This indicated convergent signaling pathways and suggested co-localization of cannabinoid, opioid, and dopamine receptors on striatal neurons [1].
  • Spinal Antinociception: Intrathecal DALN administration (4–40 μg) produced dose-dependent analgesia in the rat tail-flick and hot-plate assays, with efficacy comparable to levonantradol. Significantly, this effect persisted despite naloxone pretreatment, confirming non-opioid mechanisms [4].

Table 2: Key Research Milestones Involving DALN

YearDiscoveryExperimental ModelSignificance
1981Equipotent antinociception vs. levonantradol after intrathecal deliveryRat tail-flick/hot-plateValidated DALN as therapeutically active metabolite
1988Inhibition of VIP-stimulated cAMP independent of D₂/opioid receptorsRat striatal slicesConfirmed existence of distinct cannabinoid receptor
1991Non-additive cAMP inhibition with morphine/LY171555Rat striatumSuggested cellular co-localization of cannabinoid/dopamine/opioid receptors
2005Stabilization of CB₁-Gαi complexes in detergent-solubilized membranesCHAPS-solubilized receptorsDemonstrated ligand-specific G-protein coupling efficiency

Role in Cannabinoid Receptor Research

DALN served as a cornerstone in elucidating fundamental principles of cannabinoid receptor biology:

  • Receptor Localization and Specificity: Using [³H]DALN in autoradiography studies, researchers mapped CB₁ receptor distribution in the rat brain, revealing high densities in the striatum, hippocampus, and cerebellum. This predated the use of CB₁-specific antibodies and provided anatomical validation for functional cAMP studies [1] [6].
  • G-Protein Coupling Mechanisms: In solubilized CB₁ receptor complexes, DALN promoted stable receptor-Gαi protein interactions resistant to GTPγS-induced dissociation. This contrasted with WIN 55,212-2, which exhibited weaker complex stability. DALN’s efficacy in stabilizing ternary complexes (receptor-Gαi-GDP) identified it as a protean agonist capable of modulating receptor conformational states [7].
  • Ligand-Bias Characterization: DALN exhibited preferential coupling to Gαi3 subunits over Gαi1 or Gαi2 in heterotrimeric G-protein reconstitution assays. This G-protein subtype bias demonstrated that chemically distinct agonists could direct CB₁ receptors toward specific intracellular signaling pathways—a concept pivotal for developing pathway-selective therapeutics [7].
  • Validation of Non-CB₁/CB₂ Targets: At supra-micromolar concentrations, DALN activated TRPV1 channels in dorsal root ganglion neurons, contributing to its spinal antinociceptive effects. This foreshadowed the recognition of cannabinoid “off-target” effects [4] [6].

Concluding Remarks

Desacetyllevonantradol remains a historically significant tool compound that advanced three foundational concepts in cannabinoid pharmacology:

  • The existence of stereoselective, G-protein-coupled cannabinoid receptors modulating cAMP.
  • The ligand-directed trafficking of receptor signaling through specific Gα subunits.
  • The convergence of cannabinoid and dopamine/opioid signaling in striatal neurons.

While supplanted by genetically encoded reporters and high-affinity radioligands, DALN’s role in deconvoluting early cannabinoid receptor biology endures. Its structural template continues to inform the design of metabolically stable CB₁ agonists for central nervous system applications [1] [6] [7].

Properties

CAS Number

80286-75-5

Product Name

Desacetyllevonantradol

IUPAC Name

(6S,6aR,9R,10aR)-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridine-1,9-diol

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C25H33NO3/c1-16(7-6-10-18-8-4-3-5-9-18)29-20-14-23-25(24(28)15-20)22-13-19(27)11-12-21(22)17(2)26-23/h3-5,8-9,14-17,19,21-22,26-28H,6-7,10-13H2,1-2H3/t16-,17+,19-,21+,22-/m1/s1

InChI Key

YPYQDMBJZJZFQL-LLZYVPLJSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Synonyms

deacetyllevonantradol
deacetylnantradol
desacetyllevonantradol
desacetylnantradol
desacetylnantradol hydrochloride, (6S-(3(S*),6alpha,6aalpha,9aalpha,10abeta))-isomer
desacetylnantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3O)O[C@H](C)CCCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.